Adenosine, 3'-amino-3'-deoxy-2'-O-methyl-
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Overview
Description
((2S,3R,4R,5R)-3-Amino-5-(6-amino-9H-purin-9-yl)-4-methoxytetrahydrofuran-2-yl)methanol: is a complex organic compound that features a purine base attached to a tetrahydrofuran ring. This compound is of significant interest due to its structural similarity to nucleosides, which are the building blocks of nucleic acids like DNA and RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2S,3R,4R,5R)-3-Amino-5-(6-amino-9H-purin-9-yl)-4-methoxytetrahydrofuran-2-yl)methanol typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis often begins with a protected sugar derivative.
Glycosylation: The sugar derivative undergoes glycosylation with a purine base, typically adenine, under acidic or basic conditions.
Deprotection: The protecting groups on the sugar are removed to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve:
Large-scale glycosylation: Using automated reactors to ensure consistent reaction conditions.
Purification: Employing chromatography techniques to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with additional hydrogen atoms.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Chemistry
Synthesis of Nucleoside Analogues: Used as a precursor in the synthesis of nucleoside analogues for research and therapeutic purposes.
Biology
DNA/RNA Studies: Utilized in studies involving DNA and RNA synthesis and function.
Medicine
Antiviral Research: Investigated for potential antiviral properties due to its structural similarity to nucleosides.
Cancer Research: Explored for its potential in cancer treatment as a nucleoside analogue.
Industry
Pharmaceuticals: Used in the development of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of ((2S,3R,4R,5R)-3-Amino-5-(6-amino-9H-purin-9-yl)-4-methoxytetrahydrofuran-2-yl)methanol involves its incorporation into nucleic acids. It can mimic natural nucleosides, thereby interfering with DNA and RNA synthesis. This interference can inhibit viral replication or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar structure.
2’-Deoxyadenosine: Another nucleoside analogue used in research and medicine.
Uniqueness
Structural Features: The presence of a methoxy group and the specific stereochemistry make ((2S,3R,4R,5R)-3-Amino-5-(6-amino-9H-purin-9-yl)-4-methoxytetrahydrofuran-2-yl)methanol unique compared to other nucleosides.
Applications: Its unique structure allows for specific interactions in biological systems, making it valuable in targeted research and therapeutic applications.
Properties
CAS No. |
444020-62-6 |
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Molecular Formula |
C11H16N6O3 |
Molecular Weight |
280.28 g/mol |
IUPAC Name |
[(2S,3R,4R,5R)-3-amino-5-(6-aminopurin-9-yl)-4-methoxyoxolan-2-yl]methanol |
InChI |
InChI=1S/C11H16N6O3/c1-19-8-6(12)5(2-18)20-11(8)17-4-16-7-9(13)14-3-15-10(7)17/h3-6,8,11,18H,2,12H2,1H3,(H2,13,14,15)/t5-,6-,8-,11-/m1/s1 |
InChI Key |
VIEMRHCKBJXZFL-HUKYDQBMSA-N |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)N |
Canonical SMILES |
COC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)N |
Origin of Product |
United States |
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